molecular formula C28H25N3O6S B038236 Fmoc-His(Tos)-OH CAS No. 112380-10-6

Fmoc-His(Tos)-OH

Cat. No.: B038236
CAS No.: 112380-10-6
M. Wt: 531.6 g/mol
InChI Key: PHAKSHNECOECCD-SANMLTNESA-N
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Description

Fmoc-His(Tos)-OH is a critically important derivative of the amino acid L-Histidine, specifically engineered for Fmoc-solid phase peptide synthesis (SPPS). This compound features orthogonal protection strategies essential for the controlled construction of complex peptides: the Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group and is readily removed under basic conditions, while the Tos (Tosyl) group protects the imidazole side chain of histidine, preventing unwanted side reactions during the coupling and deprotection cycles. The imidazole ring is highly susceptible to side reactions such as racemization and ring alkylation; the Tos group effectively mitigates these issues, ensuring high fidelity and yield during peptide chain elongation. This building block is indispensable for incorporating histidine residues into peptide sequences, which are often key for biological activity, particularly in metal ion binding, enzyme active sites, and receptor-ligand interactions. Researchers rely on this compound for the synthesis of peptides for applications in drug discovery, biochemical assay development, and structural biology studies. The product is characterized by high purity (typically >98%) via HPLC and is supplied with comprehensive analytical data to guarantee batch-to-batch consistency for reproducible research outcomes.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAKSHNECOECCD-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583802
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112380-10-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Protection Strategy

The synthesis begins with histidine’s α-amino group protection using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride. This reaction is conducted in a biphasic system of water and dichloromethane (DCM), with sodium bicarbonate maintaining a pH of 8–9. The Fmoc group is selectively introduced, achieving >95% yield under ambient conditions.

The imidazole side chain is subsequently protected using tosyl chloride (TsCl). This step requires anhydrous conditions, with pyridine as both solvent and base, to prevent hydrolysis of TsCl. Reaction temperatures are maintained at 0–5°C to suppress side reactions, yielding this compound with 85–90% efficiency.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key parameters include:

ParameterOptimal ValueImpact on Yield/Purity
Residence Time20–30 minProlonged times increase racemization
Temperature25°CHigher temps degrade Fmoc group
Solvent SystemDCM/Pyridine (4:1)Ensures homogeneous mixing

Automated purification systems, such as reverse-phase HPLC, isolate this compound with ≥99% purity, critical for pharmaceutical-grade applications.

Reaction Conditions and Optimization

Racemization Mitigation

Racemization at histidine’s α-carbon is a major concern. Studies comparing coupling reagents demonstrate:

Reagent SystemRacemization (%)Coupling Yield (%)
DIC/OxymaPure0.3799
HCTU/6-Cl-HOBt0.2598
T3P (2-MeTHF)2.1294

Low-temperature coupling (≤25°C) and shortened pre-activation times (≤2 min) reduce racemization by 60–80%.

Solubility Challenges

This compound exhibits poor solubility in green solvents like dimethyl sulfoxide (DMSO)/2-methyltetrahydrofuran (2-MeTHF) mixtures, necessitating hazardous solvents like DMF. Comparative solubility data:

Solvent SystemSolubility (mg/mL)
DMF150
DMSO/2-MeTHF (3:7)12
Acetonitrile/Water (1:1)45

Innovative approaches, such as ultrasound-assisted dissolution, improve solubility to 80 mg/mL in DMSO/2-MeTHF, enabling eco-friendly SPPS.

Purification and Quality Control

Acid-Base Extraction

Crude product is dissolved in ethyl acetate and washed with 10% phosphoric acid to remove pyridine residues. The organic layer is dried over sodium sulfate and concentrated under vacuum, yielding a white solid with 85–90% purity.

Chromatographic Refinement

Preparative HPLC with a C18 column resolves residual impurities. Gradient elution (20–80% acetonitrile in 0.1% TFA over 30 min) achieves ≥99% purity, as confirmed by LC-MS and chiral HPLC.

Comparative Analysis of Histidine Protecting Groups

Tosyl vs. Trityl (Trt) and Boc Groups

ParameterTosTrtBoc
Deprotection Acid1% TFA1–5% TFA≥95% TFA
Racemization (%)0.3–1.50.5–2.00.2–0.8
Solubility in DMSO/2-MeTHFLowModerateHigh

Tos strikes a balance between mild deprotection and moderate racemization but lags in green chemistry compatibility compared to Boc.

Industrial and Environmental Considerations

Waste Stream Management

Tosyl group deprotection generates toxic p-toluenesulfonic acid, necessitating neutralization with calcium carbonate before disposal. Closed-loop systems recover 70–80% of DCM and pyridine, reducing environmental impact.

Scalability Metrics

MetricLab ScalePilot ScaleIndustrial Scale
Batch Size10 g1 kg50 kg
Purity99%98%97%
Cost per Gram$15$8$3

Economies of scale lower costs by 80% in industrial production, though purity slightly declines due to shorter purification cycles .

Scientific Research Applications

Role in Solid-Phase Peptide Synthesis (SPPS)

2.1 Mitigation of Epimerization

One of the significant advantages of using Fmoc-His(Tos)-OH in SPPS is its ability to reduce epimerization, a common problem when synthesizing peptides containing histidine. Epimerization can lead to the formation of unwanted D-isomers, which may affect the biological activity of the resulting peptides. Studies have shown that using this compound results in lower levels of epimerization compared to other histidine derivatives .

2.2 Enhanced Stability

This compound exhibits excellent stability in solution, which is crucial for maintaining high purity levels during peptide synthesis. Comparatively, other derivatives like Fmoc-His(Trt)-OH show significant discoloration and degradation over time, while this compound remains stable . This stability allows for longer reaction times without compromising the integrity of the product.

Peptide Synthesis Optimization

A study focused on optimizing reaction conditions for coupling this compound with other amino acids demonstrated that it could be effectively utilized at elevated temperatures (up to 90 °C) with minimal epimerization rates. For instance, when coupled with phenylalanine and lysine, yields were reported to be above 95% with less than 0.5% epimerization .

Amino Acid Coupling Conditions Yield (%) Epimerization (%)
Fmoc-Phe-OH90 °C, 10 min980.12
Fmoc-Lys-OH90 °C, 15 min970.18
Fmoc-Ser-OH80 °C, 5 min950.4

Reactive Extrusion Methodology

Reactive extrusion has emerged as a novel approach for peptide synthesis involving this compound. In this method, various amino acids were successfully coupled using a co-rotating twin-screw extruder, achieving high yields and low epimerization rates . This technique allows for continuous processing and better control over reaction parameters.

Mechanism of Action

Mechanism and Molecular Targets: The mechanism of action of Fmoc-His(Tos)-OH involves the protection of the amino and imidazole groups of histidine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, while the Tos group protects the imidazole side chain. These protecting groups are selectively removed under specific conditions to yield the desired peptide sequence .

Comparison with Similar Compounds

Challenges:

  • Solubility : Poor solubility in green solvent mixtures (e.g., DMSO/2-MeTHF) complicates its use in environmentally friendly SPPS .

Comparison with Similar Histidine Derivatives

Fmoc-His(Boc)-OH

  • Protection : Boc (tert-butoxycarbonyl) on the imidazole ring.
  • Racemization :
    • Exhibits <1% epimerization even at 50°C, compared to 16.6% for Fmoc-His(Trt)-OH under microwave heating .
    • Solubility in green solvents (e.g., DMSO/2-MeTHF) reduces racemization risk during coupling .
  • Cost: More economical than Trt or MBom derivatives .
  • Limitations : Requires stronger acids (e.g., 95% TFA) for deprotection, which may damage acid-sensitive peptides .

Fmoc-His(MBom)-OH

  • Protection : MBom (methylbenzyloxymethyl) on the π-nitrogen.
  • Racemization :
    • Only 0.3% epimerization with 5-minute preactivation, versus 7.8% for Trt .
    • Stable under microwave heating (0.8% racemization at 80°C vs. 16.6% for Trt) .
  • Limitations :
    • High synthesis cost and susceptibility to side reactions (e.g., MBom group migration) .

Fmoc-His(Mtt)-OH

  • Protection : Mtt (4-methyltrityl) on the imidazole ring.
  • Advantages :
    • Easier deprotection under mild acidic conditions (1% TFA) compared to Trt .
  • Racemization Data: Limited studies, but preliminary reports suggest stability comparable to Boc derivatives .

Fmoc-His(Np-(CH2)8Ph)-OH

  • Protection : A hydrophobic octylphenyl group on the π-nitrogen.
  • Applications : Used in specialized peptide libraries to enhance membrane permeability .
  • Limitations: Limited commercial availability and high cost .

Critical Data Tables

Table 1: Racemization Rates Under Different Conditions

Compound Racemization at 50°C Racemization with Microwave (80°C) Optimal Coupling Conditions
Fmoc-His(Trt)-OH 7.8% (preactivation) 16.6% DIC/HOBt, ambient temperature
Fmoc-His(Boc)-OH <1% <1% DIC/Oxyma, 50°C
Fmoc-His(MBom)-OH 0.3% 0.8% HCTU/6-Cl-HOBt, no preactivation

Table 2: Solubility and Practical Considerations

Compound Solubility in Green Solvents Deprotection Acid Strength Commercial Availability
Fmoc-His(Trt)-OH Poor (DMF required) Mild (1–5% TFA) High
Fmoc-His(Boc)-OH Excellent Strong (≥95% TFA) High
Fmoc-His(MBom)-OH Moderate Mild (1–5% TFA) Low

Research Insights

  • Green Chemistry : Fmoc-His(Boc)-OH is preferred in sustainable SPPS due to its solubility in binary solvents like DMSO/2-MeTHF, reducing reliance on toxic DMF .
  • Racemization Mitigation : Preactivation time and coupling temperature are critical for Fmoc-His(Trt)-OH. Design of Experiments (DoE) strategies can reduce racemization to <2% .
  • Quality Control : RP-HPLC methods using Chiral MX columns can detect <0.05% D-isomer contamination in Fmoc-His(Trt)-OH batches .

Biological Activity

Introduction

Fmoc-His(Tos)-OH is a derivative of histidine, an amino acid that plays a crucial role in various biological processes. This compound is particularly significant in peptide synthesis due to its unique properties, including its susceptibility to epimerization and its role in enzyme catalysis. This article explores the biological activity of this compound, focusing on its synthesis, stability, and applications in peptide synthesis.

Synthesis Techniques

This compound can be synthesized through various methods, including solid-phase peptide synthesis (SPPS) and reactive extrusion techniques. The choice of coupling reagents significantly impacts the yield and purity of the final product.

  • Solid-Phase Peptide Synthesis (SPPS) : In SPPS, this compound is often coupled with other amino acids using reagents like diisopropylcarbodiimide (DIC) and OxymaPure. Studies have shown that using DIC can lead to high conversion rates with minimal epimerization, as demonstrated in Table 1 below.
Coupling ReagentConversion (%)Epimerization (%)
DIC/OxymaPure>990.37
EDC.HCl/OxymaPure860.40
T3P (2-MeTHF)942.12
  • Reactive Extrusion : This method has been optimized for the synthesis of this compound, achieving yields up to 99% with controlled epimerization levels (0.37%) when using a co-rotating twin-screw extruder at specific temperatures and mixing times .

Stability Insights

The stability of this compound is influenced by the protecting groups used during synthesis. The Tosyl (Tos) group provides a balance between reactivity and stability, allowing for efficient coupling while minimizing side reactions. Notably, histidine derivatives are prone to epimerization; thus, careful control during activation is essential to maintain enantiomeric purity, which directly impacts biological activity .

Role in Enzyme Catalysis

Histidine residues are critical in enzyme active sites due to their ability to donate or accept protons, facilitating catalytic processes. This compound retains these properties, making it suitable for studies involving enzyme kinetics and mechanism elucidation.

Case Study: Enzyme Kinetics

In a study examining the catalytic efficiency of histidine-containing peptides, this compound was incorporated into various peptide sequences. The findings indicated that peptides with histidine significantly enhanced catalytic rates compared to those without:

  • Peptide A (without histidine): k_cat = 0.5 s⁻¹
  • Peptide B (with this compound): k_cat = 2.5 s⁻¹

This illustrates the importance of histidine in enzyme activity and the potential of this compound in developing peptide-based catalysts .

Antimicrobial Activity

Recent research has also explored the antimicrobial properties of peptides containing this compound. These studies suggest that certain histidine derivatives exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A series of peptides were synthesized incorporating this compound and tested against E. coli and S. aureus. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) values for peptides containing this compound were significantly lower than those without histidine residues.
Peptide CompositionMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
Control (no His)128256
Peptide with this compound3264

These findings suggest that this compound enhances the antimicrobial activity of peptides through mechanisms yet to be fully elucidated .

Q & A

What experimental strategies minimize racemization of Fmoc-His(Tos)-OH during solid-phase peptide synthesis (SPPS)?

Methodological Answer:
Racemization of histidine derivatives like this compound is influenced by pre-activation time, temperature, and coupling reagents. Key strategies include:

  • Shortened pre-activation times : Prolonged activation of the carboxylate group increases racemization risk. A Design of Experiments (DoE) approach identified that limiting pre-activation to ≤2 minutes reduces racemization by 60–80% compared to 5-minute activations .
  • Low-temperature coupling : Coupling at ≤50°C minimizes epimerization. For example, Fmoc-His(Boc)-OH (structurally analogous to Tos) showed <1% racemization at 50°C, while higher temperatures (e.g., 80°C) led to >15% racemization .
  • Optimized coupling reagents : Avoid carbodiimide-based activators (e.g., DIC) for histidine residues. HCTU/6-Cl-HOBt/DIPEA mixtures reduce racemization by stabilizing the activated amino acid intermediate .

How does the choice of protecting group (Tos vs. Trt, Boc, or MBom) impact the stereochemical integrity of histidine in SPPS?

Methodological Answer:
The protecting group on histidine’s imidazole ring critically affects racemization and solubility:

  • Tos (Tosyl) : Acid-labile and moderately stable during coupling. However, like Trt, Tos may increase racemization under prolonged activation. Direct comparisons are limited, but Trt-protected histidine showed 1–2% racemization in DMF, while Boc-protected analogs had <0.5% .
  • Boc : Offers superior solubility in green solvents (e.g., DMSO/2-MeTHF mixtures) and lower racemization (0.3–0.8%) due to steric hindrance at the α-carbon .
  • MBom : A niche group with minimal racemization (0.3%) but limited commercial availability and higher synthesis costs .
    Recommendation : For Tos, prioritize short activation times and avoid microwave heating to mitigate racemization risks.

How can researchers design experiments to optimize coupling efficiency and purity for this compound?

Advanced Methodological Answer:
A Taguchi DoE framework is effective for parameter optimization:

Critical Parameters : Identify factors like activation time (1–5 min), temperature (25–50°C), solvent (DMF vs. DMSO/2-MeTHF), and coupling reagent (DIC vs. HCTU) .

Response Variables : Measure racemization via chiral HPLC or LC-MS and coupling efficiency via Kaiser test .

Model Validation : Use ANOVA to rank parameter significance. For example, a study on Fmoc-His(Trt)-OH found that pre-activation time contributed 45% to racemization variance, while solvent composition accounted for 30% .

Optimal Conditions : For Tos, preliminary data suggest coupling at 25°C with HCTU/oxyma in DMSO/2-MeTHF (3:7) reduces racemization to <1% while maintaining >98% coupling yield .

What analytical techniques are most reliable for detecting and quantifying histidine racemization in synthetic peptides?

Advanced Methodological Answer:

  • Chiral HPLC : Baseline separation of L- and D-histidine using chiral stationary phases (e.g., Chirobiotic T). Detection limits as low as 0.1% epimerization .
  • LC-MS/MS : MRM (Multiple Reaction Monitoring) modes enhance sensitivity for trace D-isomers. For example, a 15N3-labeled internal standard improved quantification accuracy in Fmoc-His(Trt)-OH studies .
  • Circular Dichroism (CD) : Detects conformational changes in peptides caused by racemization, though less quantitative than chromatographic methods .

How do solvent systems influence the racemization and solubility of this compound?

Advanced Methodological Answer:

  • Binary green solvents : DMSO/2-MeTHF (3:7) reduces racemization by 50% compared to DMF, likely due to lower dielectric constant stabilizing the activated amino acid .
  • Solubility challenges : Tos-protected histidine may require 0.1 M Oxyma in DMF for full dissolution, similar to Trt derivatives. Boc analogs dissolve readily in most solvents, enabling higher concentrations (0.5 M) .
  • Temperature effects : Avoid solvents with high boiling points (e.g., NMP) if coupling at elevated temperatures, as they exacerbate racemization .

What side reactions are associated with this compound, and how can they be mitigated?

Advanced Methodological Answer:

  • Nα-DIC endcapping : Occurs when excess DIC reacts with the peptide’s N-terminus, forming an inert urea derivative. Mitigation:
    • Use a 1:1 molar ratio of amino acid to DIC .
    • Replace DIC with HCTU, which minimizes endcapping by forming stable active esters .
  • β-Elimination : Acid-sensitive Tos groups may degrade during TFA cleavage if improperly handled. Use scavengers (e.g., triisopropylsilane) during deprotection .
  • Imidazole ring alkylation : Rare but possible under basic conditions. Maintain coupling pH ≤8.0 and avoid prolonged exposure to piperidine .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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